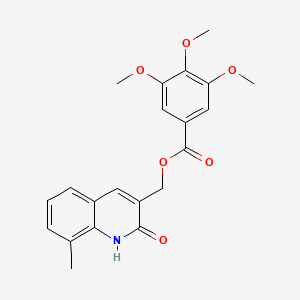
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide, also known as EPMC, is a compound that has garnered significant attention in the scientific research community due to its potential as a therapeutic agent. EPMC is a piperidine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is its potential as a therapeutic agent for various disease states. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied and evaluated.
Direcciones Futuras
There are several future directions for the study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide. One of the future directions is to further investigate its potential as a therapeutic agent for various disease states. This includes conducting preclinical and clinical studies to evaluate its efficacy and safety in humans. Another future direction is to investigate the mechanism of action of this compound, which is not fully understood. This includes conducting further studies to identify the enzymes and receptors involved in its activity. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which are important factors in determining its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has garnered significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the treatment of cancer. However, further studies are needed to evaluate its efficacy and safety in humans, as well as its mechanism of action and toxicity.
Métodos De Síntesis
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of piperidine-4-carboxylic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride, followed by the addition of N-(3-methoxypropyl)amine. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various disease states. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-18-17(20)14-8-10-19(11-9-14)24(21,22)15-6-7-16(23-5-2)13(3)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUSWODEUDYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)



![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)